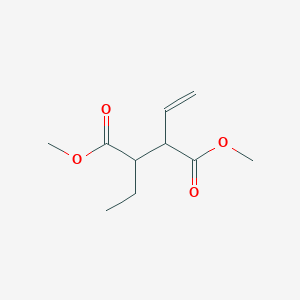![molecular formula C11H18OSi B14408338 Silane, trimethyl[(2-methylphenyl)methoxy]- CAS No. 80515-66-8](/img/structure/B14408338.png)
Silane, trimethyl[(2-methylphenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(2-methylphenyl)methoxy]- is an organosilicon compound with the molecular formula C10H16OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(2-methylphenyl)methoxy] group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methylphenyl)methoxy]- typically involves the reaction of trimethylchlorosilane with 2-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol attacks the silicon atom, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl[(2-methylphenyl)methoxy]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[(2-methylphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the [(2-methylphenyl)methoxy] group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the [(2-methylphenyl)methoxy] group.
Applications De Recherche Scientifique
Silane, trimethyl[(2-methylphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is explored for its potential use in drug delivery systems, where its unique chemical properties can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants, where its chemical properties contribute to improved performance and durability.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(2-methylphenyl)methoxy]- involves its ability to form stable carbon-silicon bonds. This property allows it to interact with various molecular targets, such as enzymes and receptors, by modifying their chemical structure. The compound can also participate in catalytic processes, where it acts as a catalyst or a co-catalyst, facilitating chemical reactions through its unique electronic and steric properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl[(2-methoxyphenyl)methoxy]-: Similar in structure but with a methoxy group instead of a methyl group.
Trimethylsilane: A simpler silane with three methyl groups attached to the silicon atom.
Phenyltrimethylsilane: Contains a phenyl group instead of the [(2-methylphenyl)methoxy] group.
Uniqueness
Silane, trimethyl[(2-methylphenyl)methoxy]- is unique due to the presence of the [(2-methylphenyl)methoxy] group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
80515-66-8 |
|---|---|
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
trimethyl-[(2-methylphenyl)methoxy]silane |
InChI |
InChI=1S/C11H18OSi/c1-10-7-5-6-8-11(10)9-12-13(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
QKVHRAQRJNUOAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


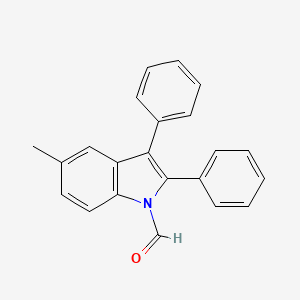
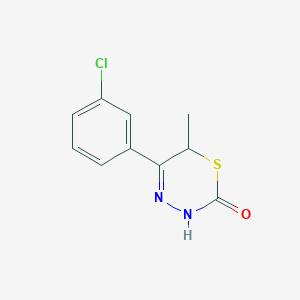


![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
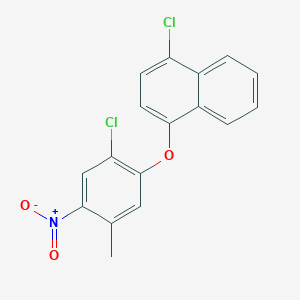

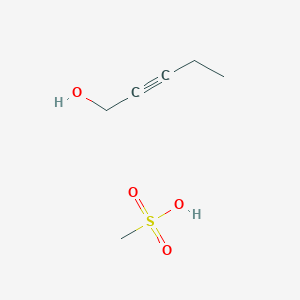
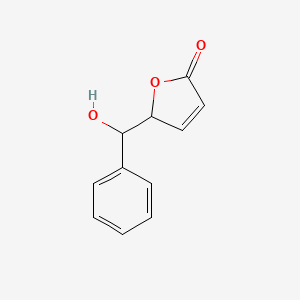
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)


